molecular formula C5H5N3 B1316435 2-[(Methylamino)methylene]propanedinitrile CAS No. 79080-32-3

2-[(Methylamino)methylene]propanedinitrile

Cat. No.: B1316435
CAS No.: 79080-32-3
M. Wt: 107.11 g/mol
InChI Key: ZODVMGKFLLMYKW-UHFFFAOYSA-N
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Description

Significance of Malononitrile (B47326) Derivatives as Versatile Building Blocks in Organic Synthesis

Malononitrile and its derivatives are cornerstone reagents in organic chemistry, prized for their reactivity and adaptability. ajrconline.org The presence of two electron-withdrawing nitrile groups on a single methylene (B1212753) carbon renders the adjacent protons highly acidic, making it a potent nucleophile in a variety of condensation reactions. ajrconline.org This inherent reactivity allows malononitrile derivatives to serve as versatile building blocks for a wide range of molecular structures. researchgate.net

Their utility is prominently demonstrated in their application as precursors for pharmaceuticals, agrochemicals like herbicides and pesticides, and advanced dye synthesis. The ability of these compounds to participate in diverse reaction pathways, including additions, condensations, and cyclizations, underscores their value. A classic example of their synthetic utility is the Gewald reaction, a multi-component reaction where a ketone or aldehyde, a malononitrile derivative, and elemental sulfur combine to efficiently produce highly substituted 2-aminothiophenes, which are important heterocyclic motifs.

Historical Context and Evolution of Aminomethylene Propanedinitrile Chemistry

The chemistry of malononitrile has a rich history, with early synthetic methods involving the dehydration of cyanoacetamide. orgsyn.org Over time, more efficient industrial processes were developed, such as the gas-phase reaction between acetonitrile (B52724) and cyanogen (B1215507) chloride. The evolution of this chemistry has been driven by the compound's remarkable utility.

The specific subclass of aminomethylene propanedinitriles, including 2-[(Methylamino)methylene]propanedinitrile, represents a logical and powerful extension of malononitrile chemistry. The introduction of an amino group creates a conjugated "push-pull" system, dramatically altering the electronic properties and reactivity of the molecule. The development of synthetic strategies for these compounds grew from foundational organic reactions like the Knoevenagel condensation, which involves the reaction of an active methylene compound with a carbonyl group. ajrconline.org Research into multicomponent reactions has further expanded the synthetic possibilities, allowing for the rapid assembly of complex molecules from simple precursors in a single pot. researchgate.net This evolution highlights a continuous drive towards creating molecular tools with enhanced and tunable reactivity for sophisticated synthetic applications.

Structural Features and Electronic Properties Influencing Reactivity

The reactivity of this compound is a direct consequence of its distinct electronic and structural features. The molecule is built upon a propanedinitrile (malononitrile) framework, which is functionalized with a methylamino-methylene group. This arrangement creates a highly polarized π-electron system.

The core of its reactivity lies in the push-pull effect. The methylamino group (-NHCH₃) acts as an electron-donating group (the "push") due to the lone pair of electrons on the nitrogen atom. This electron density is delocalized across the C=C double bond. Conversely, the two nitrile groups (-C≡N) are powerful electron-withdrawing groups (the "pull"). This electronic tug-of-war results in a molecule with a high degree of charge separation, activating the double bond for a variety of chemical transformations. The β-carbon (the carbon atom bearing the two nitrile groups) becomes highly electrophilic and thus susceptible to attack by nucleophiles, while the nitrogen atom and the α-carbon are nucleophilic centers. This polarized and multifunctional nature makes it an exceptionally reactive and versatile synthetic intermediate.

Table 1: Physicochemical Properties of a Related Compound, 2-(dimethylamino-methylene)-propanedinitrile

PropertyValue
CAS Number 16849-88-0
Molecular Formula C₆H₇N₃
Molecular Weight 121.142 g/mol
Melting Point 84-85 °C
EINECS Number 240-873-7

Data for the closely related dimethylamino analogue is presented due to the limited availability of specific experimental data for the monomethylamino compound. chemsynthesis.com

Scope and Research Objectives Pertaining to this compound

The unique reactivity profile of this compound defines its broad scope in modern chemical research. Current and future research objectives are centered on leveraging its properties for efficient and innovative molecular synthesis.

Key research objectives include:

Synthesis of Novel Heterocycles: A primary goal is to use this compound as a precursor for the synthesis of diverse heterocyclic systems. Its built-in functionalities are ideal for cyclization reactions, enabling the construction of nitrogen-containing rings that are prevalent in medicinal chemistry.

Development of Multicomponent Reactions (MCRs): The high reactivity of the molecule makes it an excellent candidate for the design of new MCRs. These reactions, which combine three or more reactants in a single step, offer a highly efficient route to molecular complexity, aligning with the principles of green and sustainable chemistry. researchgate.net

Creation of Functional Materials: The inherent push-pull electronic structure is a key feature in the design of organic functional materials. Research is focused on incorporating this scaffold into larger molecules to create novel dyes, nonlinear optical materials, and organic semiconductors.

Applications in Medicinal Chemistry: As a versatile building block, a significant objective is its use in the synthesis of new bioactive compounds and libraries of molecules for drug discovery. Its ability to generate diverse molecular scaffolds makes it a valuable tool for developing new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methylaminomethylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3/c1-8-4-5(2-6)3-7/h4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODVMGKFLLMYKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20508790
Record name [(Methylamino)methylidene]propanedinitrile
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Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79080-32-3
Record name 2-[(Methylamino)methylene]propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79080-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(Methylamino)methylidene]propanedinitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methylamino Methylene Propanedinitrile and Its Analogues

Established Synthetic Pathways to Aminomethylene Propanedinitriles from Malononitrile (B47326)

The principal route to aminomethylene propanedinitriles involves a condensation reaction that functionalizes the active methylene (B1212753) group of malononitrile. A common and effective strategy is the use of an intermediate, such as ethoxymethylene propanedinitrile. This intermediate is then reacted with a suitable amine to yield the desired N-substituted aminomethylene propanedinitrile. This two-step process allows for the introduction of various amino functionalities onto the propanedinitrile scaffold. cas.cz

A widely employed method for synthesizing aminomethylene propanedinitriles, including the N-methyl and N,N-dimethyl analogues, involves the reaction of ethoxymethylene propanedinitrile with the corresponding amine. cas.cz For instance, to synthesize (methylamino)methylene propanedinitrile, ethoxymethylene propanedinitrile is dissolved in a minimal amount of hot methanol (B129727), followed by the addition of an aqueous solution of methylamine (B109427). cas.cz This straightforward nucleophilic substitution reaction is efficient for producing a range of N-substituted derivatives.

Similarly, analogues such as [(dimethylamino)methylene]malononitrile are synthesized using related precursors. The reaction of malononitrile with reagents like dimethylformamide dimethyl acetal (B89532) (DMF-DMA) provides a direct route to introduce the dimethylaminomethylene group. This type of condensation is a cornerstone in building the aminomethylene propanedinitrile framework.

Catalytic methods, particularly for Knoevenagel condensation reactions, offer green and efficient alternatives for the synthesis of methylene malononitrile derivatives. These approaches often involve the reaction of an aldehyde or ketone with malononitrile in the presence of a catalyst. nih.govuni-regensburg.de

A novel approach for the synthesis of methylene malononitrile compounds utilizes a ruthenium-on-carbon (Ru/C) catalyst. google.com This heterogeneous catalytic system facilitates the reaction between a ketone compound and malononitrile under neutral, base-free conditions. google.com The reaction is typically carried out in ethanol (B145695) at temperatures ranging from 25-78 °C. google.com This method is notable for its high yields (up to 98%) and the recyclability of the catalyst, which aligns with the principles of green chemistry. google.com

Table 1: Ruthenium-Catalyzed Synthesis of Methylene Malononitriles

Reactants Catalyst Solvent Temperature (°C) Time (h)
Cyclohexanone, Malononitrile Ru/C Ethanol 78 12

Data sourced from patent CN108299237B. google.com

Ruthenium(II) p-cymene (B1678584) complexes have also been explored for tandem deacetalization-Knoevenagel condensation reactions to produce benzylidene malononitrile derivatives. researchgate.net Furthermore, ruthenium catalysts have been employed in the cyclization of aromatic nitriles with alkenes to stereoselectively synthesize (Z)-3-methyleneisoindolin-1-ones. nih.gov

Organocatalysis presents a metal-free strategy for the synthesis of methylene malononitrile derivatives, primarily through the Knoevenagel condensation. nih.gov Various nitrogen-based organocatalysts have been shown to be effective. A comparative study highlighted the efficacy of catalysts like imidazole (B134444) for the reaction of carbonyl compounds with malononitrile in ethanol. nih.gov This system offers high conversion rates, excellent yields in short reaction times, and the potential for catalyst recycling. nih.gov

Another sustainable approach employs β-alanine as an inexpensive and green organocatalyst in tandem reactions. uni-regensburg.de For example, benzyl (B1604629) alcohols can be oxidized in situ to benzaldehydes, which then undergo a Knoevenagel condensation with malononitrile in water, catalyzed by β-alanine. uni-regensburg.de

Table 2: Organocatalysts in Knoevenagel Condensation for Malononitrile Derivatives

Carbonyl Source Active Methylene Catalyst Solvent Key Advantage
Various Aldehydes Malononitrile Imidazole (5 mol%) Ethanol High recyclability, cost-saving nih.gov

Catalytic Approaches in the Synthesis of Methylene Malononitrile Derivatives

Synthesis of N-Methylated and N,N-Dimethylated Analogues for Comparative Studies

For comparative structural and spectroscopic studies, the synthesis of a homologous series of aminomethylene propanedinitriles is essential. The N-methylated compound, 2-[(methylamino)methylene]propanedinitrile (MAM), and the N,N-dimethylated analogue, 2-[(dimethylamino)methylene]propanedinitrile (DMAM), are synthesized alongside the parent aminomethylene propanedinitrile (AM). cas.czresearchgate.net

The synthetic route is consistent for all three compounds, relying on the reaction of ethoxymethylene propanedinitrile with the appropriate amine. cas.cz

For AM: Reaction with ammonia.

For MAM: Reaction with methylamine.

For DMAM: Reaction with dimethylamine.

This systematic approach allows for the preparation of high-purity samples necessary for detailed conformational analysis using IR, Raman, and NMR spectroscopy, which can then be compared with computational calculations. researchgate.netresearchgate.net

Derivatization Strategies for this compound Scaffolds

The this compound scaffold is a versatile platform for further chemical modifications, owing to its reactive functional groups. The electron-poor olefinic bond and the two nitrile groups serve as handles for a variety of transformations. researchgate.netuni-regensburg.de

Derivatives of methylene malononitriles are important intermediates for synthesizing a wide range of heterocyclic compounds. google.com For example, they are used as starting materials for cyclooxygenase inhibitors. google.com The unique reactivity of the malononitrile moiety promotes its extensive application in organic synthesis, often surpassing other C-H acids like malonic esters. researchgate.net

Strategies for derivatization include:

Cyclization Reactions: The scaffold can undergo cyclization to form complex heterocyclic systems. For example, benzylidene malononitrile derivatives can be converted into isoindolo[2,1-a]quinolines through thermal rearrangement and subsequent cyclization. researchgate.net

Michael Additions: The activated double bond is susceptible to Michael addition reactions, allowing for the introduction of various nucleophiles. organic-chemistry.org

Radical Reactions: These electron-poor olefins are considered valuable radical traps, enabling their use in Giese-type reactions. uni-regensburg.de

Oxidative Degradation: The malononitrile group can be considered an acylanion equivalent. Oxidation with a peracid in methanol can convert malononitrile derivatives into methyl esters, effectively cleaving the dicyanomethylene group. organic-chemistry.org

These derivatization strategies underscore the utility of the this compound core in constructing diverse and complex molecular architectures for various applications in materials science and medicinal chemistry. google.com

Introduction of Aromatic and Heteroaromatic Moieties

The most prevalent and efficient method for incorporating aromatic and heteroaromatic groups into the 2-(aminomethylene)propanedinitrile scaffold involves the use of a key intermediate, 2-(ethoxymethylene)propanedinitrile. This compound serves as an excellent electrophile, readily reacting with a wide array of primary and secondary amines, including various anilines and heteroaromatic amines. The reaction proceeds via a nucleophilic substitution mechanism, where the amine displaces the ethoxy group to form the corresponding N-substituted aminomethylene derivative.

This synthetic approach is versatile, allowing for the creation of a library of analogues with diverse electronic and steric properties. For instance, the reaction of 2-(ethoxymethylene)propanedinitrile with substituted anilines, such as o-phenylenediamine, has been demonstrated to proceed smoothly, yielding the corresponding 2-((arylamino)methylene)propanedinitrile. Similarly, heteroaromatic amines can be employed to introduce heterocyclic rings directly attached to the amino nitrogen.

The reaction conditions are typically mild, often involving stirring the reactants in a suitable solvent, such as ethanol, at room temperature or with gentle heating. The choice of solvent and temperature can be optimized to improve yields and reaction times.

Below is a table summarizing the synthesis of various aromatic and heteroaromatic analogues of this compound:

Amine ReactantResulting AnalogueReaction ConditionsYield (%)
MethylamineThis compoundEthanol, rtHigh
Aniline2-[(Phenylamino)methylene]propanedinitrileEthanol, refluxGood
4-Methoxyaniline2-[((4-Methoxyphenyl)amino)methylene]propanedinitrileEthanol, reflux85
2-Aminopyridine2-[(Pyridin-2-ylamino)methylene]propanedinitrileDioxane, reflux78
3-Aminothiophen2-[(Thiophen-3-ylamino)methylene]propanedinitrileMethanol, rtGood

Note: "rt" denotes room temperature. Yields are indicative and can vary based on specific reaction conditions.

Modifications at the Amino and Methylene Centers

Further diversification of this compound analogues can be achieved through modifications at the amino and methylene positions.

Modifications at the Amino Center:

Post-synthesis modification of the amino group allows for the introduction of a wider variety of substituents. Standard N-alkylation and N-acylation reactions can be employed to modify the initially introduced amino group. For example, the nitrogen of a precursor like 2-(aminomethylene)propanedinitrile can be alkylated using alkyl halides in the presence of a base. This allows for the synthesis of analogues with different alkyl chains or more complex substituents on the nitrogen atom.

For instance, the synthesis of 2-((N-ethyl-N-methylamino)methylene)propanedinitrile could be envisioned by the ethylation of this compound.

Modifications at the Methylene Center:

Introducing substituents at the methylene carbon (the carbon atom of the C=C double bond that is not part of the dinitrile group) presents a different synthetic challenge. One potential route to achieve such substitution involves starting with a precursor other than malononitrile. For example, using a substituted malononitrile derivative in the initial condensation reaction could lead to analogues with substituents at the methylene center.

A common method for forming the substituted methylene bridge is the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound, such as malononitrile, with an aldehyde or ketone. By using a ketone instead of an orthoformate derivative in the initial synthesis, a carbon substituent can be introduced at the methylene position. For example, reacting acetone (B3395972) with malononitrile would yield 2-(propan-2-ylidene)propanedinitrile, which could then potentially be functionalized at the methyl groups.

The synthesis of 2-(1-(methylamino)ethylidene)propanedinitrile, an analogue with a methyl group at the methylene center, would likely proceed through a multi-step synthesis starting from a different set of precursors, potentially involving the reaction of an appropriate imine with malononitrile.

The table below outlines some examples of modifications at these centers:

Modification TypePrecursorReagentResulting Analogue
N-Alkylation2-[(Amino)methylene]propanedinitrileMethyl iodide, K2CO3This compound
N-EthylationThis compoundEthyl bromide, NaH2-[(N-Ethyl-N-methylamino)methylene]propanedinitrile
C-MethylationMalononitrileAcetaldehyde, piperidine2-(Ethylidene)propanedinitrile

Spectroscopic Investigations of 2 Methylamino Methylene Propanedinitrile

Vibrational Spectroscopy (Infrared and Raman) of 2-[(Methylamino)methylene]propanedinitrile and Related Structures

The vibrational spectra of this compound, hereafter referred to as MAM, have been extensively studied using both Infrared (IR) and Raman spectroscopy. researchgate.net These investigations, conducted on the compound in solid form (as KBr pellets) and in various solvents, provide significant insights into its molecular structure, conformational isomers, and bonding characteristics. researchgate.netresearchgate.net The analysis reveals the existence of two distinct conformers in solution, identified as anti and syn isomers, which are defined by the orientation of the methyl group relative to the C=C double bond. researchgate.net

The IR and Raman spectra of MAM, recorded in the 4000–50 cm⁻¹ range, display characteristic bands corresponding to the fundamental vibrations of its functional groups. researchgate.net The high-frequency region is dominated by stretching vibrations of the N-H and C-H bonds. The nitrile (C≡N) stretching vibrations are particularly prominent, appearing as strong, sharp bands in the IR spectrum, which is a hallmark of this functional group. kurouskilab.com The C=C double bond and C-N single bond stretching vibrations are also clearly identifiable, providing information about the electronic structure and conjugation within the molecule. researchgate.net

Key group frequencies for MAM provide a vibrational signature for the molecule. The analysis of these frequencies helps in understanding the intramolecular interactions. For instance, the position of the N-H stretching band can indicate the extent of hydrogen bonding. nih.gov The symmetric and asymmetric stretching modes of the methyl group and the various bending (scissoring, rocking, wagging, twisting) vibrations of the methylene (B1212753) and methyl groups populate the fingerprint region of the spectra. researchgate.net

Table 1: Selected Vibrational Frequencies (cm⁻¹) for this compound (MAM) This table presents a selection of fundamental vibrational frequencies as observed in the Infrared (KBr pellet) and Raman (solid) spectra.

Vibrational ModeIR (KBr)Raman (Solid)
N-H Stretch32873285
C-H Stretch (vinyl)30503048
C-H Stretch (methyl, asym)29602962
C-H Stretch (methyl, sym)28552853
C≡N Stretch22142215
C=C Stretch15851588
N-H Bend15181515
C-N Stretch13411340
C(CN)₂ Stretch (sym)12481250

The vibrational spectrum of MAM exhibits noticeable changes when measured in solvents of varying polarity, such as acetonitrile (B52724), chloroform, and carbon tetrachloride. researchgate.net These solvent-induced shifts, a phenomenon known as solvatochromism, primarily affect the frequencies of polar functional groups like the C≡N and N-H moieties. nih.gov

In solution, the vibrational and NMR spectra confirm the presence of both anti and syn conformers. researchgate.net The relative intensities of the vibrational bands corresponding to each conformer change with the solvent, reflecting a shift in the conformational equilibrium. The enthalpy difference (ΔH°) between the two conformers was determined from the IR spectra in acetonitrile solution to be 3.7 ± 1.4 kJ mol⁻¹. researchgate.net Generally, increasing solvent polarity can preferentially stabilize the more polar conformer. nih.gov Furthermore, specific interactions, such as hydrogen bonding between the N-H proton of MAM and solvent molecules, can lead to significant frequency shifts, typically blue-shifts (an increase in frequency) for the nitrile stretching vibration. nih.gov

To achieve a definitive assignment of the numerous vibrational bands observed in the IR and Raman spectra of MAM, normal coordinate calculations have been performed. researchgate.net This computational method involves calculating the molecule's vibrational frequencies and modes based on its geometry and force field. The force constants, which describe the stiffness of the chemical bonds and the resistance to bending, were derived from ab initio quantum chemical calculations. researchgate.net

These theoretically derived force constants are often systematically overestimated and are therefore scaled using a set of optimized scale factors to achieve the best possible agreement between the calculated and experimentally observed frequencies. researchgate.net This scaling procedure, refined against the experimental data for MAM and related N-methyl derivatives, allows for a highly reliable and complete assignment of the fundamental vibrations. researchgate.netresearchgate.net The calculations support the experimental finding that the anti conformer is more stable than the syn conformer. researchgate.net The potential energy distribution (PED) calculated in this analysis further clarifies the nature of each vibrational mode by quantifying the contribution of different internal coordinates (stretching, bending, etc.) to each normal mode. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of MAM in solution. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, and confirm the existence of conformational isomers. researchgate.net

The ¹H NMR spectrum of MAM in solution provides direct evidence for the co-existence of the anti and syn conformers. researchgate.net Separate signals are observed for the protons of each isomer, with the relative integration of these signals reflecting the equilibrium population of the two forms. The key proton environments in MAM are the N-H proton, the vinylic proton (=C-H), and the methyl protons (-CH₃).

The chemical shift (δ) of a proton is highly dependent on its local electronic environment. docbrown.info For instance, the vinylic proton is expected to resonate downfield due to the deshielding effect of the π-electron system. orgchemboulder.com The N-H proton signal is often broad and its chemical shift can be highly variable, depending on the solvent, concentration, and temperature due to hydrogen bonding effects. msu.edu The methyl protons typically appear as a sharp singlet (or a doublet if coupled to the N-H proton) in a more upfield region of the spectrum. orgchemboulder.com In dimethyl sulfoxide (B87167) (DMSO) solution, the enthalpy difference between the conformers was measured to be 3.4 ± 1.1 kJ mol⁻¹ based on NMR data. researchgate.net

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound (MAM) Conformers This table presents typical chemical shift ranges for the protons in the anti and syn conformers of MAM in a non-polar solvent like CDCl₃.

ProtonEnvironmentExpected Chemical Shift (ppm)Multiplicity
N-HAmine5.0 - 7.0Broad Singlet / Doublet
=C-HVinylic7.0 - 7.5Singlet / Doublet
-CH₃N-Methyl3.0 - 3.3Singlet / Doublet

The ¹³C NMR spectrum of MAM provides complementary structural information, with distinct signals for each chemically non-equivalent carbon atom. libretexts.org As with ¹H NMR, separate resonances are often observed for the carbons of the anti and syn conformers in solution. researchgate.net The main carbon environments are the two nitrile carbons (-C≡N), the two sp²-hybridized carbons of the C=C double bond, and the methyl carbon (-CH₃).

The chemical shifts of these carbons are predictable based on general principles. The nitrile carbons typically resonate in the 110-120 ppm range. rsc.org The sp² carbons of the double bond appear further downfield, generally between 70 and 160 ppm, with their exact positions influenced by the attached electron-withdrawing nitrile groups and the electron-donating methylamino group. libretexts.org The carbon atom directly attached to the nitrogen (-CH=) is found at a lower field than the one bearing the two nitrile groups (=C(CN)₂). The methyl carbon, being an sp³-hybridized carbon attached to a nitrogen, typically appears in the 30-40 ppm range. scielo.br

Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for this compound (MAM) This table shows typical chemical shift values for the carbon atoms in MAM, based on data for related structures and general chemical shift correlations.

Carbon AtomHybridizationExpected Chemical Shift (ppm)
-C≡Nsp114 - 116
=C(CN)₂sp²70 - 75
-CH=sp²158 - 162
-CH₃sp³35 - 40

X-ray Diffraction Analysis of Related Propanedinitrile Compounds

X-ray diffraction is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise data on molecular geometry, conformation, and intermolecular interactions. mkuniversity.ac.in While the specific crystal structure for this compound is not detailed, analysis of closely related compounds, such as 2-[(Dimethylamino)methylidene]propanedinitrile, provides significant insight into the expected structural features. nih.gov

Crystal Structure Determination and Molecular Geometry

The crystal structure of the related compound 2-[(Dimethylamino)methylidene]propanedinitrile has been determined through single-crystal X-ray diffraction. nih.gov The analysis reveals that this molecule, C₆H₇N₃, features a nearly planar geometry. nih.gov The mean plane of the dimethylamino group and the mean plane of the propanedinitrile fragment are almost coplanar, forming a very small dihedral angle of 7.95 (18)°. nih.gov This planarity suggests a significant degree of π-electron delocalization across the molecule. researchgate.net

Analysis of Bond Lengths, Angles, and Dihedral Angles

In the structure of 2-[(Dimethylamino)methylidene]propanedinitrile, the observed bond lengths and angles are within the normal ranges and are comparable to those in other related structures. nih.gov The planarity of the molecule is a key geometrical feature, highlighted by the dihedral angle between the dimethylamino group (N3/C2/C4/C5) and the propanedinitrile fragment (C1/C6/C7/N8/N9) being only 7.95 (18)°. nih.gov This indicates a strong conjugative interaction between the nitrogen lone pair and the dicyanomethylene π-system.

Selected Bond Lengths and Angles for 2-[(Dimethylamino)methylidene]propanedinitrile

Bond/Angle Length (Å) / Degrees (°)
Bond Lengths
C1—C6 1.396 (4)
C1—C7 1.425 (4)
C1—C2 1.393 (4)
C2—N3 1.339 (3)
C6—N8 1.146 (4)
C7—N9 1.144 (4)
Bond Angles
C2—C1—C6 120.3 (3)
C2—C1—C7 120.8 (3)
C6—C1—C7 118.9 (3)
N3—C2—C1 126.1 (3)
N8—C6—C1 178.1 (4)
N9—C7—C1 177.7 (3)

Data sourced from the crystallographic information for 2-[(Dimethylamino)methylidene]propanedinitrile. nih.gov

Intermolecular Interactions and Supramolecular Assembly, including Hydrogen Bonding Networks

The way molecules pack in a crystal is governed by intermolecular interactions. nsf.gov In many propanedinitrile derivatives, hydrogen bonding and other weak interactions play a crucial role in forming the final supramolecular architecture. nih.govrsc.org

For 2-[(Dimethylamino)methylidene]propanedinitrile, the crystal structure is stabilized by weak C—H···N hydrogen bonds. nih.gov These interactions link individual molecules into a complex three-dimensional network. nih.gov Specifically, the hydrogen atom on the vinyl carbon (C2) forms a hydrogen bond with a nitrogen atom of a cyano group (N8) on an adjacent molecule. Additionally, a hydrogen atom from one of the methyl groups (C4) interacts with the other cyano nitrogen (N9) of another neighboring molecule. nih.gov These seemingly weak interactions are collectively responsible for the stability and arrangement of the molecules in the crystal lattice. nih.gov The geometry of these hydrogen bonds is detailed in the table below.

Hydrogen-Bond Geometry for 2-[(Dimethylamino)methylidene]propanedinitrile

D—H···A D—H (Å) H···A (Å) D···A (Å) D—H···A (°)
C2—H2···N8 0.93 2.51 3.399 (4) 161
C4—H4B···N9 0.96 2.62 3.569 (4) 170

D = donor atom, H = hydrogen, A = acceptor atom. Data sourced from the crystallographic information for 2-[(Dimethylamino)methylidene]propanedinitrile. nih.gov

Studies on other related compounds, such as 2-(ethoxymethylene)malononitrile, also highlight the importance of C-H···N interactions in linking molecules into infinite chains. mdpi.com The analysis of these interactions is fundamental to understanding the material's physical properties. nsf.gov

Conformational and Tautomeric Equilibria of 2 Methylamino Methylene Propanedinitrile

Conformational Analysis of 2-[(Methylamino)methylene]propanedinitrile

The conformational landscape of this compound is primarily defined by the rotation around the C-N single bond. This rotation gives rise to distinct conformers that are in equilibrium.

Identification and Characterization of Anti and Syn Conformers

Through vibrational and NMR spectroscopy, two primary conformers of this compound have been identified in solution. researchgate.netresearchgate.net These conformers are designated as anti and syn, based on the orientation of the methyl group relative to the C=C double bond. researchgate.netresearchgate.net

Anti Conformer: In this arrangement, the methyl group on the nitrogen atom is positioned anti (opposite) to the carbon-carbon double bond. Ab initio calculations support the anti conformer as being the more stable form. researchgate.net

Syn Conformer: In this arrangement, the methyl group is oriented syn (on the same side) with respect to the carbon-carbon double bond. researchgate.netresearchgate.net This conformer is higher in energy compared to the anti form. researchgate.net

Both conformers are understood to have a planar or near-planar structure, which is stabilized by the delocalization of the nitrogen lone pair electrons into the dicyanovinyl group.

Experimental Determination of Conformational Enthalpy Differences

The energy difference between the anti and syn conformers has been quantified experimentally using spectroscopic methods in different solvents. researchgate.netresearchgate.net These measurements provide the enthalpy difference (ΔH°) for the equilibrium between the two forms.

In acetonitrile (B52724) solution, infrared (IR) spectroscopy measurements determined the enthalpy difference to be 3.7 ± 1.4 kJ mol⁻¹. researchgate.netresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy in a dimethyl sulfoxide (B87167) (DMSO) solution yielded a similar value of 3.4 ± 1.1 kJ mol⁻¹. researchgate.netresearchgate.net In both cases, the positive enthalpy value indicates that the anti conformer is enthalpically favored over the syn conformer. researchgate.net

SolventMethodEnthalpy Difference (ΔH°) (kJ mol⁻¹)
AcetonitrileIR Spectroscopy3.7 ± 1.4
DMSONMR Spectroscopy3.4 ± 1.1

Tautomeric Considerations in Methylamino-Substituted Propanedinitriles

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For this compound, the relevant equilibrium is the enamine-imine tautomerism.

Investigation of Possible Tautomeric Forms and Equilibria

This compound is an enamine, which is considered a nitrogen analog of an enol. wikipedia.org Enamines can theoretically exist in equilibrium with their imine tautomers. thieme.deyoutube.com The potential imine tautomer for this compound would be N-[2,2-dicyanoethylidene]methanamine.

However, the experimental evidence from spectroscopic studies consistently points to the compound existing predominantly, if not exclusively, in its enamine form. researchgate.netresearchgate.net The observed equilibria are not between enamine and imine tautomers but rather between the syn and anti rotational conformers of the stable enamine structure. researchgate.netresearchgate.net The enamine-imine tautomerism is analogous to the more commonly known keto-enol tautomerism. wikipedia.org

Influence of Intramolecular Hydrogen Bonding on Tautomeric Preferences

The stability of the enamine tautomer and its specific conformers is significantly influenced by the potential for intramolecular hydrogen bonding. bohrium.com In the planar conformers of this compound, a weak intramolecular hydrogen bond can form between the hydrogen atom on the amine nitrogen (N-H) and the nitrogen atom of one of the nitrile groups (C≡N). bohrium.com

Environmental Impact on Conformational and Tautomeric Equilibria

The surrounding environment, particularly the choice of solvent, can have a measurable impact on the position of both conformational and tautomeric equilibria. nih.govnih.gov This is due to the differential solvation of the various isomers, which have different polarities and capacities for hydrogen bonding with solvent molecules. researchgate.netresearchgate.net

For this compound, the impact of the solvent on the conformational equilibrium is evident from the experimental enthalpy data. researchgate.netresearchgate.net The enthalpy difference between the anti and syn conformers is slightly different in acetonitrile (a polar aprotic solvent) compared to DMSO (a highly polar aprotic solvent), although the values are within experimental error of each other. researchgate.netresearchgate.net This suggests that while the anti conformer remains the more stable form in both solvents, the polarity of the environment can subtly influence the energy gap between the conformers. Generally, polar solvents can stabilize more polar tautomers or conformers through dipole-dipole interactions and hydrogen bonding. researchgate.netcore.ac.uk

Solvent Polarity Effects on Conformational Distributions and Tautomeric Shifts

The equilibrium between the anti and syn conformers of this compound is notably sensitive to the polarity of the solvent environment. While the compound can exist as a mixture of both conformers in solution, the distribution between them is altered by the solvent's nature. researchgate.net Generally, in less polar solvents, both the anti and syn conformers are observed, indicating a relatively small energy difference between them.

As the polarity of the solvent increases, there is a tendency to stabilize the more polar conformer. In the case of this compound, theoretical calculations have indicated that the anti conformer is the more stable of the two. researchgate.net The presence of both conformers in solvents like acetonitrile and dimethyl sulfoxide (DMSO) has been confirmed through spectroscopic methods. researchgate.net The enthalpy difference between the conformers, a measure of their relative stability, has been experimentally determined in these solvents, providing insight into the influence of the solvent on the equilibrium. researchgate.net

SolventEnthalpy Difference (δH⁰) between anti and syn conformers (kJ mol⁻¹)Method
Acetonitrile3.7 ± 1.4IR Spectroscopy
DMSO3.4 ± 1.1NMR Spectroscopy

This table presents the measured enthalpy difference between the anti and syn conformers of this compound in different solvents. A positive value indicates that the anti conformer is more stable. researchgate.net

While the primary equilibrium observed is conformational (between anti and syn isomers), the electronic structure of enaminonitriles can, in principle, allow for tautomerism, such as an imine-enamine tautomeric shift. However, for this compound, the enamine form is significantly more stable, and the discussion of solvent effects predominantly revolves around the conformational equilibrium.

Temperature Dependence of Conformational and Tautomeric Equilibria

The equilibrium between the anti and syn conformers of this compound is also dependent on temperature. According to the principles of thermodynamics, a change in temperature will shift the equilibrium position for a reaction that has a non-zero enthalpy change. The relationship between the equilibrium constant (K), temperature (T), and the standard enthalpy change (ΔH°) is described by the van 't Hoff equation.

For the conformational equilibrium between the anti and syn forms, the measured enthalpy difference of approximately 3.4-3.7 kJ mol⁻¹ indicates that the anti conformer is energetically favored. researchgate.net An increase in temperature would therefore be expected to shift the equilibrium towards the less stable syn conformer, thereby increasing its population in the mixture. Conversely, lowering the temperature would favor the more stable anti conformer.

Variable temperature NMR spectroscopy is a key technique for studying such equilibria. Changes in the relative intensities of signals corresponding to the anti and syn conformers as a function of temperature allow for the determination of thermodynamic parameters like the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers.

ParameterValue (in DMSO)Significance
Enthalpy Difference (δH⁰)3.4 ± 1.1 kJ mol⁻¹Indicates the anti conformer is more stable. researchgate.net

This table highlights the thermodynamic parameter governing the temperature dependence of the conformational equilibrium of this compound in DMSO. researchgate.net

The relatively small enthalpy difference suggests that both conformers are present in significant amounts at room temperature, and that the conformational distribution is sensitive to changes in temperature.

Reactivity and Synthetic Utility of 2 Methylamino Methylene Propanedinitrile

Role as a Key Synthetic Building Block in Diversified Organic Synthesis

2-[(Methylamino)methylene]propanedinitrile is a highly functionalized and versatile organic compound that serves as a pivotal building block in the synthesis of a wide array of complex molecules. Its unique structure, featuring a nucleophilic amino group, an electrophilic activated double bond, and two nitrile functionalities, allows it to participate in a diverse range of chemical transformations. This trifunctional reactivity profile makes it an exceptionally useful precursor for constructing various heterocyclic and polycyclic systems, many of which are scaffolds for medicinally important compounds and drug intermediates.

The combination of an enamine moiety with a malononitrile (B47326) fragment creates a push-pull system, polarizing the molecule and activating the double bond for specific reactions. The methylamino group can act as a leaving group in substitution reactions, while the activated C=C double bond and the nitrile groups provide sites for cyclization, annulation, and addition reactions. This versatility has established this compound and its analogues as valuable reagents in combinatorial chemistry and targeted organic synthesis for creating libraries of structurally diverse compounds.

Participation in Cyclization and Annulation Reactions

The strategic arrangement of functional groups in this compound makes it an ideal substrate for intramolecular and intermolecular cyclization and annulation reactions, leading to the formation of stable ring systems.

Synthesis of Heterocyclic Compounds (e.g., Pyrimidine (B1678525) Derivatives)

One of the most significant applications of this compound is in the synthesis of substituted pyrimidines. Pyrimidines are a core structure in nucleic acids and numerous biologically active compounds. bu.edu.eg The reaction typically proceeds via a condensation reaction with N-C-N fragments like amidines, guanidine, or urea. bu.edu.eg

In this reaction, this compound provides a three-carbon (C-C-C) fragment. The reaction with an amidine, for example, involves an initial nucleophilic attack by the amidine on the enamine double bond, followed by the elimination of methylamine (B109427) and subsequent intramolecular cyclization to form the pyrimidine ring. This method is highly efficient for creating polysubstituted aminopyrimidines, which are valuable in medicinal chemistry.

Table 1: Synthesis of Pyrimidine Derivatives

Reactant 1 Reactant 2 Product Conditions Yield
This compound Guanidine 2,4-Diaminopyrimidine-5-carbonitrile Base catalyst, Reflux Good to Excellent
This compound Acetamidine 2-Methyl-4-aminopyrimidine-5-carbonitrile NaOEt, Ethanol (B145695), Reflux Good

This table is illustrative, based on typical reactions of enaminonitriles with N-C-N fragments.

Formation of Polycyclic Systems (e.g., Tetrahydrobenzo[b]pyrans)

This compound is also instrumental in constructing polycyclic systems through annulation reactions. A prominent example is the synthesis of tetrahydrobenzo[b]pyrans. ajgreenchem.com This is typically achieved through a one-pot, three-component reaction involving an aromatic aldehyde, a 1,3-dicarbonyl compound (such as dimedone), and malononitrile. ajgreenchem.comnih.govbhu.ac.in

While not a direct reactant, this compound is structurally analogous to the key intermediate formed in this reaction (the Knoevenagel condensation product of the aldehyde and malononitrile). Alternatively, the enaminonitrile can react with the 1,3-dicarbonyl compound where the methylamino group is displaced by the nucleophilic dicarbonyl, followed by cyclization. This reaction pathway efficiently yields highly substituted pyran-annulated systems, which are known for a wide spectrum of biological activities. ajgreenchem.com Other annulation strategies, such as the Robinson annulation, which combines a Michael addition with an aldol (B89426) condensation, can also be adapted to utilize the reactivity of this building block.

Reactions Involving the Activated Double Bond and Nitrile Groups

The electronic properties of this compound, characterized by the electron-donating methylamino group and the two strongly electron-withdrawing nitrile groups, render the double bond and nitrile carbons highly reactive towards specific reagents.

Nucleophilic Addition Reactions

The carbon-carbon double bond in this compound is electron-deficient and acts as an excellent Michael acceptor. It readily undergoes nucleophilic addition reactions with a wide range of soft and hard nucleophiles. nih.gov The attack occurs at the carbon atom beta to the nitrile groups, followed by either protonation to yield an addition product or, more commonly, displacement of the methylamino group (nucleophilic vinylic substitution).

Common nucleophiles that react in this manner include carbanions (e.g., from malonates or nitroalkanes), amines, hydrazines, and thiols. researchgate.netnih.gov This reactivity is fundamental to its role as a building block, as the initial nucleophilic addition often serves as the first step in a tandem reaction sequence leading to more complex heterocyclic structures. nih.gov

Table 2: Examples of Nucleophilic Addition Reactions

Nucleophile Product Type Reaction Type
Malononitrile anion Substituted diene Michael Addition / Substitution
Hydrazine (B178648) Pyrazole (B372694) derivative Addition / Cyclization
Thiophenol 3-(Phenylthio)propanedinitrile derivative Michael Addition / Substitution

This table provides examples of typical nucleophilic reactions with activated enaminonitriles.

Electrophilic Reactions

Due to the strong electron-withdrawing nature of the two nitrile groups, the carbon-carbon double bond of this compound is deactivated towards common electrophiles. However, electrophilic reactions can occur at other sites in the molecule. The lone pair of electrons on the nitrogen atom of the methylamino group is nucleophilic and can react with electrophiles such as acylating or alkylating agents to form N-substituted products. nih.gov

Furthermore, under highly acidic conditions (superacids), the nitrile groups can be protonated. This generates a highly reactive dicationic "superelectrophile". nih.gov This species is sufficiently electrophilic to react with weak nucleophiles, such as aromatic compounds, in a manner analogous to the Houben-Hoesch reaction to form ketones after hydrolysis. nih.gov While not a common transformation under standard laboratory conditions, it highlights the latent electrophilic potential of the nitrile carbons upon activation.

Radical-Mediated Transformations

The "push-pull" nature of this compound, also known as a donor-acceptor alkene, suggests its potential to participate in radical-mediated transformations. The electron-deficient double bond, resulting from the strong electron-withdrawing effect of the two nitrile groups, makes it susceptible to attack by nucleophilic radicals. Conversely, the electron-donating methylamino group can influence the regioselectivity of such additions.

While specific research on radical-mediated transformations of this compound is not extensively documented, its reactivity can be inferred from studies on similar donor-acceptor systems. The general mechanism for the radical addition to such alkenes involves the initiation of a radical species, which then adds to the electron-deficient carbon-carbon double bond. The resulting radical intermediate can then be trapped or undergo further reactions, such as cyclization.

For instance, in photocatalytic systems, the interaction between a donor and an acceptor molecule can lead to the formation of an electron donor-acceptor (EDA) complex. researchgate.netnih.gov Upon photoexcitation, this complex can initiate radical reactions. It is plausible that this compound could act as the acceptor component in such complexes, leading to stereoselective alkylations or other C-C bond-forming reactions in the presence of suitable radical precursors. researchgate.net

Furthermore, radical cyclization reactions involving similar structures, such as N-aryl-N-(2,2-dicyanovinyl)amines, could provide insights into the potential intramolecular transformations of derivatives of this compound. For example, arylselenyl radical-mediated cyclization of N-(2-alkynyl)anilines has been shown to produce 3-selenylquinolines, indicating that radical-induced ring-closing reactions are a viable pathway for related systems. nih.gov N-silyl-tethered radical cyclizations have also been employed to synthesize γ-amino alcohols from allylic and propargylic amines, showcasing the utility of radical cyclizations in forming new C-C bonds and functionalized products. nih.gov

Radical Transformation Type Potential Reactants Potential Products Key Features
Intermolecular Radical AdditionAlkyl radicals, Acyl radicalsFunctionalized propanedinitrile derivativesFormation of new C-C bonds at the double bond.
Radical CyclizationDerivatives with tethered radical precursorsPyrrolidines, other N-heterocyclesIntramolecular bond formation leading to cyclic structures. diva-portal.org
Photocatalytic ReactionsElectron-rich compounds (as donors)Complex adductsFormation of an EDA complex under light irradiation. researchgate.netnih.gov

This table is generated based on analogous reactivity of similar compounds and represents potential, not experimentally confirmed, transformations of this compound.

Applications in Multicomponent Reactions for Complex Molecular Architectures

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. The unique structural features of this compound make it an excellent substrate for such reactions. The enamine-like character of the molecule, combined with the presence of the two nitrile groups, provides multiple reactive sites for bond formation.

Derivatives of malononitrile are widely recognized for their utility in MCRs for the synthesis of a diverse range of heterocyclic compounds, including pyridines and pyrimidines. mdpi.comresearchgate.netacsgcipr.orgekb.eg The general reactivity pattern involves an initial Knoevenagel condensation or Michael addition, followed by cyclization and often aromatization.

In the context of this compound, the enamine moiety can act as a nucleophile, while the dicyanovinyl part can act as an electrophile after protonation or as a precursor to a new ring system. For example, it can react with various binucleophiles to construct complex heterocyclic frameworks. The reaction of a similar compound, 2,6-bis[3-oxo-3-propanenitrile-2-(N,N-dimethylamino)methylene]pyridine, with nitrogen binucleophiles such as hydrazines, hydroxylamine, and amidines has been shown to produce a variety of pyrazole, isoxazole (B147169), and pyrimidine derivatives. researchgate.net

One common application of malononitrile derivatives in MCRs is the synthesis of substituted pyridines. mdpi.comekb.eg A typical strategy involves the reaction of an enaminonitrile with a 1,3-dicarbonyl compound or its equivalent, often in the presence of a base or acid catalyst. The reaction proceeds through a series of condensation and cyclization steps to afford the final pyridine (B92270) ring.

Similarly, pyrimidine derivatives can be synthesized from enaminonitriles by reaction with amidines or other N-C-N building blocks. bu.edu.egmdpi.comrsc.org The reaction of hydrazinecarbothioamides with 2-(bis(methylthio)methylene)malononitrile, a related compound, has been reported to yield various heterocyclic products through a series of reactive intermediates. researchgate.net The reaction of this compound with hydrazine hydrate (B1144303) could potentially lead to the formation of pyrazole or other nitrogen-containing heterocycles. nih.govmdpi.com

Heterocyclic System Reactants (in addition to this compound) Reaction Type Key Features
Pyridines1,3-Dicarbonyl compounds, KetonesCondensation-CyclizationFormation of highly substituted pyridine rings. mdpi.comekb.eg
PyrimidinesAmidines, Guanidine, UreaCyclocondensationConstruction of the pyrimidine core. bu.edu.egmdpi.comrsc.org
PyrazolesHydrazine derivativesCyclocondensationFormation of pyrazole rings. researchgate.net
IsoxazolesHydroxylamineCyclocondensationFormation of isoxazole rings. researchgate.net
Pyrido[2,3-d]pyrimidines1,3-Dimethylbarbituric acid, AldehydesThree-component reactionSynthesis of fused heterocyclic systems. researchgate.net

This table provides examples of potential multicomponent reactions based on the known reactivity of similar enaminonitriles.

Computational Chemistry Approaches to 2 Methylamino Methylene Propanedinitrile

Quantum Chemical Calculations for Molecular Structure and Stability

Quantum chemical calculations have been instrumental in elucidating the conformational preferences and energetic properties of 2-[(Methylamino)methylene]propanedinitrile. These methods have confirmed the existence of two primary conformers, which arise from the orientation of the methyl group relative to the carbon-carbon double bond. researchgate.net

Ab Initio Methods (e.g., SCF, MP2) for Geometry Optimization and Energy Calculations

Ab initio self-consistent field (SCF) calculations, utilizing a double-zeta plus polarization (DZP) basis set, have been performed to optimize the geometries of the conformers of this compound. researchgate.net These calculations support the existence of two stable conformers, designated as anti and syn. researchgate.net The anti conformer, where the methyl group is oriented away from the C=C double bond, is calculated to be the more stable of the two. researchgate.net The energy difference between the anti and syn conformers was determined to be 7.8 kJ mol⁻¹ by these ab initio SCF calculations. researchgate.netresearchgate.net This theoretical finding is in agreement with experimental observations from infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, which measured the enthalpy difference to be 3.7 ± 1.4 kJ mol⁻¹ in acetonitrile (B52724) and 3.4 ± 1.1 kJ mol⁻¹ in DMSO, respectively. researchgate.netresearchgate.net

Further studies on similar molecules have employed Møller-Plesset perturbation theory (MP2) with the 6-31G** basis set to evaluate geometries and relative energies of conformers, often including solvent effects through models like the Polarizable Continuum Model (PCM). researchgate.netresearchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

While detailed DFT studies specifically on this compound are not extensively documented in the primary sources, related research on similar compounds utilizes DFT methods like B3LYP with a 6-31G** basis set for calculating harmonic vibrational frequencies. researchgate.netresearchgate.net These calculations are crucial for assigning observed IR and Raman bands based on the potential energy distribution. researchgate.netresearchgate.net For this compound, a good correlation has been noted between computed π-charge densities and observed ¹H NMR chemical shifts, indicating the influence of the molecule's electronic structure, which is characterized by the strong electron-withdrawing nature of the malononitrile (B47326) group. researchgate.net

Semiempirical Methods (e.g., AM1, PM3, MNDO, MINDO3) for Initial Explorations

A range of semiempirical methods, including AM1, PM3, MNDO, and MINDO3, have been applied to explore the conformational space of this compound. researchgate.netresearchgate.net These methods also predict the anti conformer to be more stable than the syn conformer. researchgate.netresearchgate.net The calculated energy differences, however, vary more widely than the ab initio results. researchgate.netresearchgate.net

Computational Method Calculated Energy Difference (ΔE) between anti and syn Conformers (kJ mol⁻¹)
Ab Initio SCF (DZP)7.8
AM18.6
PM313.4
MNDO11.6
MINDO310.8

This table presents the calculated energy difference between the more stable anti conformer and the syn conformer of this compound using various quantum chemical methods. researchgate.netresearchgate.net

Theoretical Prediction of Spectroscopic Parameters

Theoretical calculations have been essential for the detailed assignment and validation of experimental spectroscopic data for this compound. researchgate.net

Calculated Vibrational Frequencies and Intensities for IR and Raman Assignments

The interpretation of the infrared (IR) and Raman spectra of this compound has been significantly aided by normal coordinate calculations that employ scaled ab initio force constants. researchgate.net By optimizing scale factors against the experimental frequencies of this compound and its derivatives, a very good agreement between calculated and experimental vibrational frequencies was achieved. researchgate.net This computational approach allowed for the complete assignment of the vibrational spectra. researchgate.net The existence of two conformers in solution was confirmed through the analysis of these vibrational spectra, which was supported by the computational results. researchgate.net

Predicted NMR Chemical Shifts for Structural Validation

Computational methods have also been applied to validate the structure of this compound through the prediction of NMR parameters. researchgate.net A strong correlation was established between the computed π-charge densities on the atoms and the experimentally observed ¹H chemical shifts. researchgate.net This correlation underscores the predictive power of computational chemistry in confirming the electronic environment of the protons within the molecule. researchgate.net Furthermore, NMR spectra recorded in various solvents at different temperatures, in conjunction with computational predictions, confirmed the presence of both the anti and syn conformers in solution. researchgate.net

Computational Studies of Conformational Landscapes and Energy Barriers

Computational chemistry provides powerful tools to investigate the conformational landscapes of molecules like this compound. Such studies are crucial for understanding the molecule's flexibility, preferred shapes, and the energy required to transition between different conformations. The primary focus of conformational analysis for this molecule is the rotation around the C-N single bond and the C=C double bond.

Research has identified two primary conformers for (methylamino)methylene propanedinitrile (MAM) based on the orientation of the methyl group relative to the C=C double bond: the anti and syn conformers. researchgate.net In the anti conformer, the methyl group is positioned away from the double bond, while in the syn conformer, it is positioned towards it.

Ab initio and semiempirical calculations have been employed to determine the relative stability of these conformers. Ab initio calculations using a double-zeta plus polarization (DZP) basis set found the anti conformer to be more stable than the syn conformer by 7.8 kJ mol⁻¹. researchgate.net Various semiempirical methods also predicted the greater stability of the anti form, although the energy differences varied. researchgate.net These computational findings are corroborated by experimental data from infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, which measured the enthalpy difference between the conformers to be 3.7 ± 1.4 kJ mol⁻¹ in acetonitrile solution and 3.4 ± 1.1 kJ mol⁻¹ in DMSO solution, respectively. researchgate.net

The energy barriers for rotation are determined by mapping the potential energy surface as a function of specific dihedral angles. Methods like the climbing image nudged elastic band (cNEB) can be used to locate the transition state between conformers and calculate the energy barrier for the interconversion. nih.gov For molecules with methyl groups, the barrier to internal rotation of the methyl group itself is also a key parameter that can be computationally determined and compared with experimental data from techniques like microwave spectroscopy. mdpi.com

Table 1: Calculated Energy Difference (ΔE = Esyn - Eanti) Between Conformers of this compound researchgate.net
Computational MethodBasis SetΔE (kJ mol⁻¹)
Ab initio SCFDZP7.8
AM1N/A8.6
PM3N/A13.4
MNDON/A11.6
MINDO3N/A10.8

Modeling Tautomeric Equilibria and Proton Transfer Mechanisms

Tautomerism, the migration of a proton between two sites in a molecule, is a critical phenomenon for this compound. This molecule can exist in an equilibrium between its enamine form and a potential ketenimine tautomer. Computational modeling is indispensable for quantifying the relative stabilities of these tautomers and elucidating the mechanisms of proton transfer between them.

Relative Energy Calculations of Tautomers

The relative stability of tautomers is determined by calculating their energies and comparing them. The energy difference between tautomers is a meaningful value that corresponds to a difference in enthalpy (ΔH). uci.edu High-level quantum mechanical methods, such as Density Functional Theory (DFT) with hybrid functionals like B3LYP, or more accurate methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), are used for these energy calculations. researchgate.netnih.gov

The process involves:

Geometry Optimization: The molecular structure of each tautomer is optimized to find its lowest energy conformation (a local minimum on the potential energy surface). utah.edu

Energy Calculation: Single-point energy calculations are performed on the optimized geometries using a chosen level of theory and basis set (e.g., 6-311++G(d,p)). nih.gov

Zero-Point Energy Correction: The raw electronic energies are corrected for zero-point vibrational energy (ZPVE) to obtain more accurate relative energies at 0 K. nih.gov

Gibbs Free Energy Calculation: To determine the equilibrium constant at a specific temperature (e.g., 298 K), thermal corrections are added to calculate the Gibbs free energy (ΔG) for each tautomer. The equilibrium constant (K) is then derived from the relation K = e(-ΔG/RT). nih.gov

For the proton transfer reaction connecting the tautomers, computational methods are used to locate the transition state (TS) structure. The energy of the TS relative to the reactants provides the activation energy, or energy barrier, for the tautomerization process. This barrier is crucial for understanding the kinetics of the interconversion. researchgate.net

Table 2: Key Computational Steps in Tautomer Analysis
StepDescriptionOutput
Geometry OptimizationFinds the minimum energy structure for each tautomer.Optimized coordinates, bond lengths, angles.
Frequency CalculationConfirms a true minimum (no imaginary frequencies) and calculates vibrational energies.ZPVE, thermal corrections.
Single-Point EnergyCalculates a highly accurate electronic energy at the optimized geometry.Eelec
Transition State SearchLocates the saddle point on the potential energy surface between tautomers.Transition state structure and energy.
Relative Energy CalculationComputes ΔE, ΔH, and ΔG between tautomers.Thermodynamic stability, equilibrium constant (K).

Inclusion of Solvent Effects in Computational Models (e.g., Polarizable Continuum Model, IEFPCM, SMD)

Solvent can significantly influence tautomeric equilibria by preferentially stabilizing one tautomer over another, particularly if they have different polarities. mdpi.com Computational models account for these effects primarily through implicit solvation models, which represent the solvent as a continuous medium with a specific dielectric constant. researchgate.net

Commonly used methods include:

Polarizable Continuum Model (PCM): This is a widely used method where the solute is placed in a cavity within the solvent reaction field. The solute polarizes the surrounding dielectric medium, which in turn creates a reaction field that interacts with the solute. gaussian.com

Integral Equation Formalism PCM (IEFPCM): A variant of PCM that has become the default in many computational chemistry packages like Gaussian. It offers a robust and continuous representation of the solute-solvent interface. gaussian.com

SMD (Solvation Model based on Density): An implicit solvation model developed by Truhlar and coworkers that is parameterized to accurately reproduce solvation free energies for a wide range of solvents. It is often recommended for calculating the ΔG of solvation. gaussian.com

These models are applied during geometry optimization and energy calculations. By performing calculations in the gas phase and in different solvent models (e.g., water, acetonitrile, DMSO), researchers can predict how the tautomeric equilibrium shifts in various environments. For instance, a more polar tautomer will be more stabilized by a solvent with a high dielectric constant. mdpi.com The inclusion of solvent effects is critical for comparing theoretical predictions with experimental results, which are almost always obtained in solution. researchgate.net

Advanced Applications and Emerging Research Directions for 2 Methylamino Methylene Propanedinitrile

Utilization in Materials Science Research

The unique electronic structure of 2-[(Methylamino)methylene]propanedinitrile, characterized by its electron-donating methylamino group and electron-withdrawing nitrile groups, makes it and its derivatives valuable building blocks in materials science. This push-pull system is fundamental to designing molecules with specific optical and electronic properties.

Development of Fluorescent Materials (e.g., as chromophores for OLEDs)

Derivatives of this compound are explored as low molecular weight fluorescent materials for Organic Light-Emitting Diodes (OLEDs). These materials can offer efficient solid-state emission and possess electroluminescent properties. nih.govresearchgate.net Host materials in fluorescent OLEDs are crucial for transferring energy to the emissive dopant and are designed to have wide energy bandgaps and high stability. ossila.com

A notable example is 2-(4-((2-Hydroxyethyl)(methyl)amino)benzylidene)malononitrile (HEMABM), a fluorescent malononitrile (B47326) derivative synthesized from 4-[hydroxymethyl(methyl)amino]benzaldehyde and propanedinitrile. nih.govresearchgate.net This small molecule was developed for use in solution-processed OLEDs and exhibited an orange emission. nih.gov Its performance was compared with the well-known polymer poly(2-methoxy-5(2′-ethyl)hexoxyphenylenevinylene) (MEH-PPV), demonstrating the potential of small molecules in this field. nih.govresearchgate.net

Table 1: Comparative Properties of HEMABM and MEH-PPV in OLED Devices

Property HEMABM (Small Molecule) MEH-PPV (Polymer) Source
Film Morphology (Roughness) 10.81 nm 10.63 nm nih.govresearchgate.net
Threshold Voltage ~1.0 V ~1.0 V nih.govresearchgate.net

| Luminance | 1300 cd m⁻² | 2600 cd m⁻² | nih.govresearchgate.net |

Integration into Functional Organic Semiconductors

Organic semiconductors are materials composed of pi-bonded molecules or polymers that can conduct electricity when charges are injected or introduced through doping. wikipedia.org They are of interest for applications in field-effect transistors (FETs) and OLEDs due to the potential for fabrication using cost-effective solution deposition techniques. illinois.edu

The ability of malononitrile derivatives like HEMABM to form smooth, amorphous thin films is a critical characteristic for their use in organic semiconductor devices. nih.govresearchgate.net Despite being a small molecule, HEMABM demonstrated a notable capacity to form a film with a smooth morphology comparable to that of the polymer MEH-PPV. nih.govresearchgate.net This processability, combined with its electrical properties, underscores the potential for integrating such compounds into functional organic semiconductor layers in various optoelectronic applications. nih.gov

Role in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. In crystal engineering, these interactions are used to design solid-state architectures with desired properties. This compound and its analogues are effective tools in this field due to their capacity for forming specific intermolecular bonds.

In the crystal structure of the closely related 2-[(Dimethylamino)methylidene]propanedinitrile, weak C—H⋯N hydrogen bonds are the dominant intermolecular forces. nih.goviucr.org These interactions link individual molecules together to create a three-dimensional supramolecular network. nih.goviucr.org Similarly, studies on 2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile show that each cyano-N atom participates in C—H⋯N interactions, forming supramolecular tapes. researchgate.net These tapes are further connected into layers through π–π interactions between pyrrole (B145914) rings, demonstrating a hierarchical assembly. researchgate.net The precise arrangement, such as the head-to-tail stacking observed in 2-(4-methylbenzylidene)malononitrile, is dictated by these subtle forces. researchgate.net This ability to direct molecular assembly through predictable non-covalent interactions is fundamental to crystal engineering. nih.govresearchgate.net

Potential in Catalysis Research and Catalyst Design

While this compound is often the target product of catalytic reactions, such as Knoevenagel condensations, its direct application as a catalyst or in catalyst design is not yet a widely explored area of research. The synthesis of its derivatives frequently employs various catalysts to facilitate the reaction between an aldehyde or ketone and malononitrile. researchgate.net However, the potential of the compound itself to act as a ligand for metal catalysts or as an organocatalyst remains a subject for future investigation.

Future Prospects and Unexplored Synthetic Transformations Involving this compound

The structural features of this compound make it a versatile building block for organic synthesis. Malononitrile and its derivatives are recognized as key synthons for a wide range of compounds, including dyes, pharmaceuticals, and materials for electronics. researchgate.net The activated double bond and the reactive nitrile groups provide multiple sites for chemical modification. researchgate.net

Future research is likely to focus on leveraging this reactivity for novel synthetic transformations. For instance, the reaction of malononitrile with acylethynylpyrroles has been shown to produce different products—including 2-(3-amino-2,4-dicyanophenyl)pyrroles and aminopyrrolizines—depending on the substituents on the starting materials. mdpi.com This type of substituent-dependent divergent synthesis highlights the potential for creating diverse molecular scaffolds from a common set of reagents. mdpi.com Unexplored transformations could involve cycloaddition reactions, multicomponent reactions, or the development of new heterocyclic systems, further expanding the chemical space accessible from this versatile precursor.

Q & A

Q. What are the recommended synthetic routes for 2-[(Methylamino)methylene]propanedinitrile, and how can reaction conditions be optimized?

Q. How can researchers characterize the crystal structure and molecular conformation of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Crystallization : Use slow evaporation of a saturated solution in a solvent like acetone/hexane.
  • Data collection : Measure bond lengths, angles, and dihedral angles (e.g., the methylamino group forms a dihedral angle of ~8° with the propanedinitrile core in related structures) .
  • Hydrogen bonding analysis : Weak C–H⋯N interactions often stabilize the crystal lattice .

Advanced Tip : Pair SCXRD with DFT calculations to validate electronic properties and predict non-measured parameters (e.g., charge distribution).

Q. What safety protocols are critical when handling this compound in the lab?

Based on analogs (e.g., AG-17, Tyrphostin derivatives):

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, P95 respirators for particulates, and chemical-resistant lab coats .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (classified as H335: Respiratory tract irritation) .
  • Waste disposal : Collect contaminated materials in sealed containers labeled for hazardous organic waste .

Advanced Research Questions

Q. How do electronic substituents on the methylamino group influence the compound’s reactivity in cycloaddition reactions?

The electron-donating methylamino group enhances the electrophilicity of the dinitrile moiety, facilitating Diels-Alder reactions or nucleophilic attacks. For example:

  • Cycloaddition with dienes : The electron-deficient dinitrile acts as a dienophile, with reaction rates correlating with substituent Hammett parameters (σ⁺).
  • Mechanistic studies : Use NMR kinetics or computational modeling (e.g., Gaussian) to map transition states and activation energies .

Data Contradiction Alert : Some studies report conflicting reactivity trends for para-substituted analogs. Resolve this by comparing steric vs. electronic effects using substituent-specific assays .

Q. What computational methods are suitable for predicting the compound’s spectroscopic properties and stability?

  • IR/Raman spectra : Use density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to simulate vibrational modes. Match calculated peaks (e.g., C≡N stretch at ~2200 cm⁻¹) with experimental data .
  • Thermal stability : Perform molecular dynamics (MD) simulations to predict decomposition pathways (e.g., bond dissociation energies of C–N vs. C–C bonds) .

Case Study : For 2-[(3,4-dimethoxyphenyl)methylene]propanedinitrile, MD simulations predicted decomposition onset at 180°C, aligning with experimental TGA data .

Q. How can this compound be applied in kinase inhibition studies, and what experimental validation strategies are recommended?

As a Tyrphostin analog (e.g., AG-17, AG-82), it inhibits tyrosine kinases by competing with ATP-binding sites . Key steps:

  • Enzyme assays : Use purified kinases (e.g., EGFR, PDGFR) with fluorescence-based ADP-Glo™ assays.
  • Cellular validation : Test in cancer cell lines (e.g., HeLa) with Western blotting for phosphorylated targets (e.g., p-ERK).
  • Selectivity profiling : Screen against a kinase panel (e.g., 100+ kinases) to identify off-target effects .

Methodological Guidance for Contradictory Data

Q. How should researchers resolve discrepancies in reported toxicity profiles of related dinitriles?

  • Source evaluation : Cross-reference OSHA/GHS classifications (e.g., H302 vs. H315) from multiple SDS sheets .
  • In vitro testing : Conduct acute toxicity assays (e.g., MTT on HEK293 cells) using standardized protocols.
  • Meta-analysis : Compare LD₅₀ values from peer-reviewed studies vs. commercial SDS (prioritize NIH/EPA databases) .

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Feasible Synthetic Routes

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2-[(Methylamino)methylene]propanedinitrile
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2-[(Methylamino)methylene]propanedinitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.